molecular formula C5H12N2O2 B1583779 D-ornithine CAS No. 348-66-3

D-ornithine

Cat. No.: B1583779
CAS No.: 348-66-3
M. Wt: 132.16 g/mol
InChI Key: AHLPHDHHMVZTML-SCSAIBSYSA-N
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Description

D-ornithine: is a non-proteinogenic amino acid that plays a crucial role in various biochemical processes. It is an enantiomer of L-ornithine and is involved in the urea cycle, which is essential for the detoxification of ammonia in the body. Unlike L-ornithine, this compound is not commonly found in nature and is primarily synthesized for research and industrial purposes .

Mechanism of Action

Target of Action

D-Ornithine primarily targets enzymes involved in the urea cycle and polyamine synthesis . One of the key enzymes is ornithine δ-aminotransferase (OAT), which converts this compound to pyrroline-5-carboxylate . Another important target is ornithine decarboxylase, which initiates the synthesis of polyamines such as putrescine .

Mode of Action

This compound interacts with its targets to facilitate various biochemical reactions. In the urea cycle, this compound is converted into citrulline by ornithine transcarbamylase, a reaction that also involves carbamoyl phosphate . In polyamine synthesis, this compound is decarboxylated by ornithine decarboxylase to form putrescine .

Biochemical Pathways

This compound plays a central role in the urea cycle, which is crucial for the disposal of excess nitrogen . It also serves as the starting point for the synthesis of polyamines, which are essential for cell growth and proliferation . Furthermore, this compound can be converted into other amino acids such as proline and glutamic acid, which are essential for protein formation .

Pharmacokinetics

The ADME properties of this compound are critical for its bioavailabilityThey undergo metabolism primarily in the liver and are excreted in the urine .

Result of Action

The action of this compound leads to various molecular and cellular effects. It contributes to the disposal of excess nitrogen through the urea cycle . The synthesis of polyamines from this compound supports cell growth and proliferation . Additionally, the conversion of this compound into other amino acids aids in protein synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of the enzymes that this compound targets can be affected by factors such as pH, temperature, and the presence of cofactors or inhibitors. Moreover, the availability of this compound for its various roles can be influenced by dietary intake and the activity of intestinal bacteria .

Biochemical Analysis

Biochemical Properties

D-Ornithine interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme PosA, which synthesizes poly-L-ornithine, a polymer that may act as an anti-fungal agent .

Cellular Effects

This compound influences various types of cells and cellular processes. It is involved in the ornithine cycle, and its dysregulation correlates with inflammation and coagulation in severe COVID-19 patients .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the ornithine cycle, where it interacts with several enzymes and cofactors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that most metabolites, including this compound, do not recover by 1-3 days before discharge in COVID-19 patients .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the urea cycle and the synthesis of polyamines, proline, and glutamate .

Chemical Reactions Analysis

Types of Reactions: D-ornithine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its synthetic origin and specific applications in research and industry. Unlike L-ornithine, it is not naturally occurring and is primarily used for specialized purposes .

Properties

IUPAC Name

(2R)-2,5-diaminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLPHDHHMVZTML-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125166-98-5
Record name Poly(D-ornithine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125166-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30883368
Record name D-Ornithine
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Ornithine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

348-66-3
Record name D-Ornithine
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URL https://commonchemistry.cas.org/detail?cas_rn=348-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ornithine, D-
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Record name D-Ornithine
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Record name D-Ornithine
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Record name D-ornithine
Source European Chemicals Agency (ECHA)
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Record name ORNITHINE, D-
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Record name D-Ornithine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the enzyme D-ornithine aminomutase from Clostridium sticklandii?

A1: this compound aminomutase from Clostridium sticklandii is unusual because it requires both adenosylcobalamin (AdoCbl) and pyridoxal 5′-phosphate (PLP) as cofactors for its activity. [, ] This enzyme catalyzes the reversible conversion of this compound to (2R,4S)-2,4-diaminopentanoic acid. []

Q2: How many subunits does this compound aminomutase from Clostridium sticklandii have and what are their roles?

A2: this compound aminomutase is a heterotetrameric enzyme composed of two OraS and two OraE subunits. [, ] OraS is crucial for allosteric regulation, while OraE contains the active site and binds AdoCbl and PLP. [, ]

Q3: What is the role of the OraS subunit in lysine 5,6-aminomutase activity?

A3: While lysine 5,6-aminomutase (KamDE) itself is not allosterically regulated by ATP, the OraS subunit from this compound aminomutase can form a complex with KamDE and restore this regulation. [] This complex displays a lowered Km for both AdoCbl and PLP in the presence of ATP, suggesting a role for OraS in modulating cofactor binding. []

Q4: What is the role of Lys629 in this compound aminomutase?

A5: Lysine 629 is essential for binding PLP in this compound aminomutase. [] Mutation of this residue to methionine (K629M) renders the enzyme inactive and unable to bind PLP. []

Q5: How does the substrate analogue D-2,4-diaminobutryic acid (DAB) affect this compound aminomutase activity?

A6: DAB competitively inhibits this compound aminomutase with a Ki of 96 ± 14 μM. [] Stopped-flow absorbance studies show that DAB induces rapid homolysis of the AdoCbl Co-C bond, similar to the natural substrate this compound, but leads to stable cob(II)alamin formation, unlike this compound. []

Q6: What is the function of the radical S-adenosyl-l-methionine (SAM) enzyme PylB in pyrrolysine biosynthesis?

A8: PylB, a radical SAM enzyme, catalyzes the first step in pyrrolysine biosynthesis by converting L-lysine to (3R)-3-methyl-D-ornithine (3MO). [] Instead of abstracting a hydrogen atom from the amino-nitrogen, PylB initiates radical-based β-scission by abstracting a hydrogen atom from the Cγ position of L-lysine. []

Q7: What unexpected shunt product is formed during the PylB-catalyzed reaction?

A9: In vitro studies have shown that PylB catalyzes the formation of 5'-thioadenosine as a significant shunt product. [] It is proposed that this arises from the quenching of the 5'-deoxyadenosyl radical by the nearby [Fe4S4] cluster within PylB. []

Q8: How does the enzyme PylD contribute to pyrrolysine biosynthesis?

A10: PylD, a dehydrogenase, catalyzes the final step in pyrrolysine biosynthesis. [] It converts the isopeptide L-lysine-Nε-3R-methyl-D-ornithine to pyrrolysine through a series of reactions involving dehydrogenation at the C5 position of the methylornithine moiety and subsequent ring closure. [, ]

Q9: Can PylD be used to synthesize other pyrrolysine analogs?

A11: Yes, studies combining chemical synthesis, enzyme kinetics, and X-ray crystallography have shown that PylD can oxidize various isopeptides, leading to the formation of novel pyrrolysine analogs. [] This highlights the potential of PylD for biocatalytic applications in synthesizing unnatural amino acids. []

Q10: What structural features of DOKDC determine its substrate specificity for D-amino acids?

A12: DOKDC, a Fold III PLP-dependent decarboxylase, exhibits stereospecificity for D-lysine and this compound. [] Its crystal structure reveals a tyrosine residue in the active site, replacing a conserved phenylalanine found in enzymes that decarboxylate L-amino acids. [] This tyrosine residue, along with other structural features, prevents the binding of L-amino acids, thereby conferring D-amino acid specificity to DOKDC. []

Q11: How does the stereochemistry of the product differ between DOKDC and other Fold III decarboxylases?

A13: While most Fold III decarboxylases catalyze decarboxylation with retention of configuration, DOKDC uniquely facilitates decarboxylation with inversion of stereochemistry. [] This difference arises from the positioning of the PLP-binding lysine residue on the re face of the PLP in DOKDC, leading to protonation of the product from the opposite side and resulting in inversion of configuration. []

Q12: What is the effect of this compound on tobacco cells under salt stress?

A14: Exogenous application of this compound has been shown to alleviate salt stress in tobacco cells. [, ] It enhances the activity of antioxidant enzymes like superoxide dismutase, catalase, and peroxidase, contributing to a reduction in H2O2 levels and protecting cell membrane integrity. [] This protective effect suggests a potential application of this compound in improving plant stress tolerance. [, ]

Q13: How do L-ornithine and this compound differentially regulate nicotine and polyamine biosynthesis in tobacco cells?

A15: Exogenous application of L-ornithine in tobacco cells primarily enhances putrescine and nicotine production. [] In contrast, this compound significantly increases spermidine and spermine accumulation without affecting nicotine levels. [] This differential regulation is attributed to the specific upregulation of S-adenosylmethionine decarboxylase, a key enzyme in spermidine/spermine biosynthesis, by this compound but not L-ornithine. []

Q14: What is the significance of this compound in the context of siderophores?

A16: this compound is a key structural component of erythrochelin, a hydroxamate-type siderophore produced by Saccharopolyspora erythraea. [] This siderophore plays a crucial role in iron acquisition for the bacterium. [] The chemical synthesis of erythrochelin highlights the importance of this compound in constructing its 2,5-diketopiperazine ring. []

Q15: How does the siderophore vicibactin differ from vicibactin 7101?

A17: Vicibactin, a cyclic trihydroxamate siderophore produced by Rhizobium leguminosarum bv. viciae, is composed of (R)-2,5-diamino-N2-acetyl-N5-hydroxypentanoic acid (N2-acetyl-N5-hydroxy-D-ornithine) and (R)-3-hydroxybutanoic acid units. [] In contrast, vicibactin 7101 lacks the acetyl group on the N2 of N5-hydroxy-D-ornithine, resulting in a positive charge. [] Despite this difference, vicibactin 7101 remains functional as a siderophore, suggesting the importance of the trihydroxamate core structure for iron binding and uptake. []

Q16: What is the role of this compound in the biosynthesis of the cyclic dipeptide found in the Dobsonfly, Protohermes grandis Thunberg?

A18: A novel cyclic dipeptide composed solely of this compound has been isolated from Protohermes grandis Thunberg. [] This finding suggests a specific enzymatic pathway for this compound cyclodimerization in this organism, highlighting the diverse metabolic fates of D-amino acids in nature. []

Q17: How does this compound contribute to the structure of the antibiotic bacitracin A?

A19: this compound is an essential amino acid in the structure of bacitracin A, a cyclic peptide antibiotic. [, ] Its incorporation into the peptide chain is crucial for the antibiotic activity of bacitracin A. [, ]

Q18: What are the implications of finding homoserine and diaminobutyric acid in the cell walls of some plant-pathogenic corynebacteria?

A20: The identification of homoserine and diaminobutyric acid in the cell wall mucopeptide precursors and cell walls of plant-pathogenic corynebacteria suggests a unique mechanism of cell wall cross-linking in these bacteria. [] The presence of D-diaminobutyric acid in Corynebacterium insidiosum and its proposed role in cross-linking, analogous to this compound in Corynebacterium poinsettiae, highlights the diverse strategies employed by bacteria for cell wall assembly and integrity. []

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